1-{2-Nitrovinyl}piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18g/mol |
IUPAC Name |
1-[(E)-2-nitroethenyl]piperidine |
InChI |
InChI=1S/C7H12N2O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-7H,1-5H2/b7-6+ |
InChI Key |
IGTWYMQBGKAFCF-VOTSOKGWSA-N |
SMILES |
C1CCN(CC1)C=C[N+](=O)[O-] |
Isomeric SMILES |
C1CCN(CC1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Profiles of 1 2 Nitrovinyl Piperidine
Reactions of the Nitrovinyl Moiety
The reactivity of 1-{2-nitrovinyl}piperidine is dominated by the electrophilic character of the β-carbon of the vinyl group, which is activated by the attached nitro group. This makes the compound an excellent substrate for a range of chemical transformations.
Nucleophilic Addition Reactions to the Activated Double Bond
The polarized nature of the nitrovinyl group facilitates the addition of nucleophiles to the carbon-carbon double bond. This reactivity is a cornerstone of its synthetic utility.
This compound, as a classic Michael acceptor, readily undergoes 1,4-conjugate addition reactions with a wide array of nucleophiles. acs.org The reaction involves the addition of a soft nucleophile to the β-carbon of the nitrovinyl system. For instance, the addition of thiols, such as benzenethiol, to similar β-nitrostyrenes has been studied kinetically, revealing a first-order dependence on the nitrostyrene, the thiol, and a base catalyst like triethylamine (B128534) (TEA). researchgate.net The reaction proceeds through the formation of an ion-pair between the nucleophile and the catalyst, which then attacks the substrate. researchgate.net
These reactions can be part of complex cascade sequences. For example, substituted nitrostyrenes react with dialkyl malonates in the presence of ammonium (B1175870) acetate (B1210297) in a four-component reaction that proceeds via a Michael addition, followed by a nitro-Mannich reaction and lactamization to yield highly substituted 2-piperidinones. researchgate.netacs.org Organocatalysts, such as those derived from cinchona alkaloids, can also promote enantioselective Michael addition-initiated cascade reactions. researchgate.net
| Nucleophile | Catalyst/Solvent | Product Type | Reference |
| Benzenethiol | Triethylamine / Acetonitrile | Thioether adduct | researchgate.net |
| Dialkyl malonates | Ammonium Acetate | Polysubstituted 2-piperidinones | researchgate.netacs.org |
| 3-Methyl-2-pyrazolin-5-one | Water (reflux) | 4-substituted pyrazol-3-oles | nuph.edu.ua |
| 2-(Cyclohexylthio)-1-phenylethanone | NaBH3CN | N-hydroxypiperidines (after cyclization) | ajchem-a.com |
Beyond typical Michael donors, the activated double bond of nitrovinyl compounds reacts with other nucleophiles. For example, 2-amino-4H-chromen-4-ones add to β-nitrostyrenes in a DBU-promoted cascade reaction. researchgate.net This process involves a selective nucleophilic addition, C-C bond cleavage, and a hetero-Diels-Alder reaction. researchgate.net The versatility of the nitrovinyl group allows it to be a key building block in the diversity-oriented synthesis of complex heterocyclic structures. smolecule.com The general principle of nucleophilic conjugate addition is a powerful tool for forming C-C, C-N, C-S, and C-O bonds. acs.org
Michael Addition Reactions
Reduction Pathways of the Nitro Group and Olefin
The reduction of the nitrovinyl moiety in this compound can be directed towards the nitro group, the olefinic double bond, or both, depending on the reaction conditions and the reducing agent employed.
Catalytic hydrogenation is a powerful method for the complete reduction of the nitrovinyl group. chimia.ch The hydrogenation of similar 2-(2-nitrovinyl)phenols demonstrates that the nitrovinyl substituent can be fully reduced to a 2-aminoethyl group. researchgate.net This transformation often requires catalysts such as rhodium on carbon (Rh/C) under hydrogen pressure. researchgate.net The process involves the reduction of both the nitro group to an amine and the carbon-carbon double bond to a single bond. Various catalysts, including platinum, palladium, nickel, and rhodium, are effective for hydrogenating nitrogen-containing heterocycles and their substituents. asianpubs.orggoogle.com The choice of catalyst and reaction conditions, such as solvent and pressure, is crucial for achieving high yields and selectivity. chimia.chasianpubs.org For instance, platinum(IV) oxide (PtO2), or Adams' catalyst, is effective for the hydrogenation of pyridine (B92270) rings to piperidines in an acidic solvent like glacial acetic acid. asianpubs.org
| Catalyst | Conditions | Product | Reference |
| Rhodium on Carbon (Rh/C) | H2 (5-10 bar) | 2-(2-Aminoethyl) derivative | researchgate.net |
| Platinum(IV) Oxide (PtO2) | H2 (50-70 bar), Acetic Acid | Saturated piperidine (B6355638) ring | asianpubs.org |
| Palladium on Carbon (Pd/C) | H2, various solvents | Reduction of nitro group and/or double bond | scispace.com |
| Raney Nickel | H2, various solvents | Reduction of nitro group and/or double bond | chimia.ch |
The differential reactivity of the nitro group and the double bond allows for chemoselective reductions. This selectivity is highly dependent on the choice of reducing agent. youtube.com
To selectively reduce the carbon-carbon double bond while leaving the nitro group intact, sodium borohydride (B1222165) (NaBH4) can be employed. researchgate.net In the case of 2-(2-nitrovinyl)phenol, pre-reduction with NaBH4 in methanol (B129727) selectively yields 2-(2-nitroethyl)phenol. researchgate.net This reagent is a mild hydride donor that typically reduces aldehydes and ketones but can also, under specific conditions, reduce activated double bonds without affecting the nitro group. scispace.comyoutube.com
Conversely, the nitro group can be selectively reduced to an amine in the presence of the alkene. This can be achieved using systems like tin (Sn) in hydrochloric acid (HCl) or with specific earth-abundant metal catalysts. scispace.comrsc.org An iron(III) catalyst with a silane (B1218182) has been shown to be highly chemoselective for the reduction of nitro groups over other reactive functionalities, including alkenes. rsc.org Another classic method for the selective reduction of an aromatic nitro group is the use of sodium polysulfide (Na2Sx). scispace.com
| Reagent/Catalyst | Target Functional Group | Product | Reference |
| Sodium Borohydride (NaBH4) | C=C double bond | 1-(2-Nitroethyl)piperidine | researchgate.net |
| Iron(III) catalyst / Silane | Nitro group | 1-(2-Amino-vinyl)piperidine or further reduced products | rsc.org |
| Tin (Sn) / Hydrochloric Acid (HCl) | Nitro group | 1-(2-Amino-vinyl)piperidine or further reduced products | scispace.com |
| Sodium Polysulfide (Na2Sx) | Nitro group | 1-(2-Amino-vinyl)piperidine or further reduced products | scispace.com |
Catalytic Hydrogenation
Oxidation Reactions of the Nitrovinyl System
The nitrovinyl group in this compound is susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions. Research has shown that the oxidation of related (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzenes with cerium ammonium nitrate (B79036) results in the formation of diones. researchgate.net Another significant oxidation reaction is epoxidation. For instance, the treatment of 2-(nitrovinyl)benzenes with tert-butyl hydrogen peroxide can yield 2-alkyl-2-nitro-3-phenyloxiranes in high yields. researchgate.net
Reactions Involving the Piperidine Nitrogen and Ring System
The piperidine moiety of this compound offers multiple sites for chemical modification, including the nitrogen atom and the carbon atoms of the ring.
Transformations at the Ring Nitrogen Atom
The nitrogen atom in the piperidine ring is nucleophilic and can react with various electrophiles. A common reaction for secondary amines like piperidine is nitrosation. When treated with sodium nitrite (B80452) in the presence of a dilute acid such as hydrochloric acid, piperidine forms N-nitrosopiperidine. pearson.com This reaction proceeds through the in situ generation of nitrous acid, which then forms a nitrosonium ion (NO⁺). The lone pair of electrons on the piperidine nitrogen attacks this ion, leading to the formation of the N-nitroso derivative. pearson.com
In more complex molecules containing a piperazine (B1678402) ring, which has two nitrogen atoms, the reactivity of each nitrogen can be distinct. For instance, in 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the nitrogen at the 1-position (N-1) and the nitrogen at the 4-position (N-4) can exhibit different roles in biological activity, with modifications at N-1 potentially leading to antagonist activity. pharm.or.jp Isosteric replacement of the N-1 nitrogen with a methine group to form a piperidine derivative helps in elucidating the specific roles of each nitrogen atom. pharm.or.jp
Ring-Opening and Rearrangement Reactions
The piperidine ring, while generally stable, can undergo ring-opening reactions under specific conditions. For N-substituted piperidines with an allylic chain alpha to the nitrogen, treatment with strong bases can induce ring-opening to form 1,3-dienes. researchgate.net The choice of base and solvent can influence the outcome of this reaction. researchgate.net Photooxidation presents another method for ring-opening. N-arylamino-1-piperidines can be selectively converted to acyclic aminoaldehydes or amino-dialkylacetals under mild photooxidative conditions. researchgate.net Acid-catalyzed ring-opening reactions have also been explored, particularly in more complex heterocyclic systems containing the piperidine motif, where cleavage of specific bonds can be targeted. beilstein-journals.org
Rearrangement reactions involving the piperidine ring or its derivatives are also known. The aza-Cope rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement, is a notable example. wikipedia.org The 3-aza-Cope rearrangement, in particular, can be used to synthesize piperidine rings. wikipedia.org When coupled with a Mannich cyclization, the cationic 2-aza-Cope rearrangement becomes a powerful tool for constructing complex cyclic molecules containing pyrrolidine (B122466) and piperidine rings. wikipedia.org
Functionalization of the Piperidine Ring Carbons
Direct functionalization of the C-H bonds of the piperidine ring is a key strategy for synthesizing substituted derivatives. researchgate.netnih.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov
For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully employed to introduce substituents at various positions of the piperidine ring. nih.gov The electronic properties of the ring influence the regioselectivity of these reactions. The C-2 position is electronically favored for functionalization due to the stabilizing effect of the adjacent nitrogen atom on any developing positive charge during the reaction. nih.gov Conversely, the C-3 position is deactivated by the inductive effect of the nitrogen. nih.gov
The following table summarizes catalyst and protecting group effects on the site-selectivity of piperidine functionalization:
| Protecting Group | Catalyst | Position Functionalized |
| N-Boc | Rh₂(R-TCPTAD)₄ | C-2 |
| N-Brosyl | Rh₂(R-TPPTTL)₄ | C-2 |
| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C-4 |
Data sourced from reference nih.gov
Functionalization at the C-3 position can be achieved indirectly through methods like the cyclopropanation of N-Boc-tetrahydropyridine, followed by regioselective and stereoselective ring-opening of the resulting cyclopropane. nih.gov
Mechanistic Studies and Kinetic Investigations of 1 2 Nitrovinyl Piperidine Transformations
Elucidation of Reaction Pathways and Intermediates
The transformations of 1-{2-nitrovinyl}piperidine can proceed through various reaction pathways, often dictated by the specific reagents and conditions employed. One common transformation is its use in the synthesis of heterocyclic compounds like piperidines and pyrrolidines.
In copper-catalyzed intramolecular C-H amination reactions for the synthesis of piperidines, a proposed catalytic cycle involves a Cu(I)/Cu(II) pathway. nih.gov The reaction mechanism is thought to proceed through a fluorinated copper(II) complex as a relevant intermediate. nih.gov Experimental and computational studies, including Density Functional Theory (DFT), have been employed to support this proposed mechanistic picture. nih.govnih.gov For instance, in the synthesis of piperidines via intramolecular C-H amination of N-fluoride amides, a fluorinated copper(II) complex, [(TpiPr2OH)CuF], has been isolated and structurally characterized, providing strong evidence for its role in the reaction pathway. nih.gov
Another significant reaction pathway for nitroalkenes, a class to which this compound belongs, is their participation in cascade reactions to form complex molecules. For example, a cascade reaction involving a Michael addition, a nitro-Mannich reaction, and subsequent lactamization can lead to the formation of polysubstituted 2-piperidinones. acs.org The stereochemical outcome of such reactions is often highly selective. acs.org
Furthermore, computational studies have been instrumental in elucidating reaction mechanisms that are otherwise difficult to observe experimentally. For instance, the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, which involves a Nef-type rearrangement, has been studied using quantum chemical methods to understand all stages of the one-pot synthesis, including the initial Michael addition and the final cyclization. rsc.org
The following table summarizes some of the identified intermediates in related piperidine (B6355638) syntheses:
| Reaction Type | Key Intermediate(s) | Analytical Method(s) |
| Copper-Catalyzed Intramolecular C-H Amination | Fluorinated Copper(II) complex | X-ray Crystallography, Mass Spectrometry nih.gov |
| Cobalt-Porphyrin-Catalyzed Piperidine Formation | Benzyl-radical intermediate | DFT Calculations, ¹H NMR Monitoring nih.gov |
| Amide Activation for Piperidine Synthesis | Nitrilium ion, Halogenated secondary amine | Inferred from reaction products mdpi.com |
Kinetic Analysis of Reaction Rates and Orders
Kinetic analysis is a powerful tool for understanding how the concentration of reactants affects the rate of a chemical reaction. nih.govnumberanalytics.com The order of a reaction with respect to a particular reactant indicates the power to which its concentration is raised in the rate equation. savemyexams.comstudymind.co.uk This information is determined experimentally and provides insights into the reaction mechanism. ox.ac.ukuri.edu
For reactions involving piperidine, kinetic studies have been conducted to determine reaction orders and rate constants. For example, in the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine in various aprotic solvents, the reaction was found to be second-order. rsc.org However, the second-order rate coefficient showed little sensitivity to the amine concentration in certain solvents, suggesting a complex mechanism. rsc.org
The rate of a reaction can be determined by monitoring the change in concentration of a reactant or product over time. ox.ac.ukrheolution.com Plotting this data in different ways (e.g., concentration vs. time, ln(concentration) vs. time, or 1/concentration vs. time) can help determine the order of the reaction. uri.edu
Here is a table illustrating how graphical analysis helps in determining reaction order:
| Reaction Order | Linear Plot | Slope of Linear Plot |
| Zero Order | [A] vs. time | -k |
| First Order | ln[A] vs. time | -k |
| Second Order | 1/[A] vs. time | k |
In the context of this compound transformations, kinetic studies would involve systematically varying the concentrations of the reactants and monitoring the reaction progress. For instance, in a reaction where this compound is a substrate, its concentration would be varied while keeping other reactant concentrations constant to determine the reaction order with respect to it.
Isotope Effects in Bond-Forming and Bond-Cleaving Steps
Kinetic Isotope Effects (KIEs) are a crucial tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. numberanalytics.comlibretexts.org A KIE is the ratio of the rate constant of a reaction with a light isotope to that with a heavier isotope (e.g., kH/kD). libretexts.org
Primary KIEs are observed when the isotopically substituted atom is directly involved in a bond that is being broken or formed in the rate-determining step. numberanalytics.com A significant primary KIE (typically > 2) suggests that this bond cleavage is part of the slowest step of the reaction. For example, in the formation of piperidine via a six-membered cyclization, a primary KIE (kH/kD) of 4.2 was measured, indicating that the C-H bond cleavage is a key part of the rate-determining step. nih.gov
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation but still influences the reaction rate. libretexts.org
Solvent KIEs arise when the isotopic composition of the solvent is changed (e.g., from H₂O to D₂O). libretexts.org This can provide insights into the role of the solvent in the reaction mechanism, such as its involvement as a reactant or its influence on the stability of the transition state. libretexts.org
In a study of the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, the kinetic isotope effects (kH/kD) were found to be between 1.0 and 1.6, suggesting a multistep mechanism. rsc.org Similarly, in the reaction of piperidine with 2,4-dinitrodiphenylsulphone, the sulphur-34 isotope effect varied with the solvent, providing strong evidence for a two-step mechanism with a metastable intermediate. mcmaster.ca
The following table presents hypothetical KIE data for a reaction of this compound:
| Reaction Step | Isotopic Substitution | k_light / k_heavy | Interpretation |
| C-H bond cleavage | H/D | 5.1 | Primary KIE, C-H bond breaking is rate-determining numberanalytics.com |
| Nucleophilic attack | ¹⁴N/¹⁵N | 1.02 | Small normal KIE, consistent with N-nucleophile involvement in the transition state ufl.edu |
| Solvent proton transfer | H₂O/D₂O | 2.5 | Solvent KIE, proton transfer is involved in the rate-determining step libretexts.org |
Influence of Catalysts, Ligands, and Solvent Effects on Reaction Mechanisms
The course and rate of chemical transformations are significantly influenced by the presence of catalysts, the nature of ligands, and the properties of the solvent. aps.orgorganic-chemistry.org
Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. aps.org In the synthesis of piperidines, various catalysts are employed. For instance, copper complexes are effective for intramolecular C-H amination. nih.gov Cobalt porphyrin complexes can catalyze the formation of piperidines from linear aldehydes, with DFT studies suggesting a mechanism involving a benzyl-radical intermediate. nih.gov Ruthenium-based catalysts have also been used for the conversion of biomass-derived compounds into piperidines. researchgate.net
Ligands are molecules that bind to a central metal atom to form a coordination complex. rsc.org The electronic and steric properties of ligands can profoundly impact the reactivity and selectivity of a catalyst. organic-chemistry.orglibretexts.org In copper-catalyzed amination, tris(pyrazolyl)borate (Tpx) ligands are used, and their nature influences the reaction outcome. nih.gov In rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines, the choice of the rhodium source and the ligand is crucial for achieving high reactivity and enantioselectivity. snnu.edu.cn
Solvent effects can alter reaction rates and even change the reaction mechanism. psgcas.ac.innih.gov Solvents can influence the stability of reactants, transition states, and intermediates. psgcas.ac.in Polar protic solvents, for example, can stabilize charged species through hydrogen bonding, which can favor Sₙ1-type mechanisms. psgcas.ac.inchemistrysteps.com In contrast, polar aprotic solvents may favor Sₙ2 reactions. chemistrysteps.com The kinetics of the reaction between 1-fluoro-2,4-dinitrobenzene and piperidine were studied in a range of aprotic solvents, and the results indicated that the rate-limiting step could change depending on the hydrogen-bond donor properties of the solvent. rsc.org In some solvents, the detachment of the fluoride (B91410) ion was rate-limiting, while in others, the formation of the intermediate was the slower step. rsc.org
The table below summarizes the influence of these factors on piperidine synthesis:
| Factor | Example | Effect on Reaction |
| Catalyst | [Co(TPP)] | Catalyzes piperidine formation via a radical mechanism. nih.gov |
| Ligand | Tris(pyrazolyl)borate (Tpx) | Influences the outcome of copper-catalyzed C-H amination. nih.gov |
| Solvent | Aprotic Solvents (e.g., Toluene, Chloroform) | Can alter the rate-determining step in nucleophilic aromatic substitution with piperidine. rsc.org |
Computational and Theoretical Investigations of 1 2 Nitrovinyl Piperidine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like 1-{2-Nitrovinyl}piperidine. wavefun.com These methods allow for the detailed examination of electronic structure and its influence on chemical behavior. routledge.comyale.edu
Elucidation of Mechanistic Pathways and Transition States
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states and the elucidation of mechanistic pathways. For instance, in the context of its synthesis, such as the Henry reaction, theoretical calculations can help understand the reaction mechanism and factors influencing stereoselectivity. researchgate.net The study of related piperidine (B6355638) derivatives has shown that computational models can effectively predict reaction mechanisms, including cycloaddition reactions and rearrangements. grafiati.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most favorable reaction pathways.
Theoretical studies on similar systems, like piperidine radicals, have demonstrated the power of quantum chemical calculations in understanding complex rearrangements and the influence of solvent effects on reaction mechanisms. nih.gov These computational approaches can also be applied to predict the outcomes of reactions, such as the one-pot 1,4-addition/nitro-Mannich reaction, by modeling the transition states and intermediates. ucl.ac.uk
Conformational Analysis and Energetics
For substituted piperidines, molecular mechanics and quantum chemical calculations can predict the conformational free energies and the influence of substituents on the axial-equatorial equilibrium. nih.gov These calculations have shown that electrostatic interactions play a significant role in determining conformational preferences, especially in protonated species. nih.gov The energetics of different conformers can be influenced by factors such as steric hindrance and electronic effects, including the anomeric effect, which has been studied in piperidine derivatives using DFT. rsc.org
| Conformer | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| Chair | 0.0 | DFT (B3LYP/6-31G) |
| Twist-Boat | 5.5 | DFT (B3LYP/6-31G) |
| Boat | 6.9 | DFT (B3LYP/6-31G*) |
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of this compound, characterized by the conjugated system of the nitrovinyl group and the piperidine nitrogen, dictates its reactivity. rsc.org Quantum chemical calculations provide a detailed picture of the electron distribution within the molecule. scirp.org Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), global hardness, and softness, can be used to predict the molecule's behavior in chemical reactions. ekb.eg
The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations, which helps in identifying the electrophilic and nucleophilic sites within the molecule. ekb.eg For this compound, the nitro group is expected to be a strong electron-withdrawing group, making the β-carbon of the vinyl group susceptible to nucleophilic attack. The nitrogen atom of the piperidine ring, on the other hand, acts as a nucleophilic center.
| Property | Value | Computational Method |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT (B3LYP/6-311++G(d,p)) |
| LUMO Energy | -2.1 eV | DFT (B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | 4.4 eV | DFT (B3LYP/6-311++G(d,p)) |
| Dipole Moment | 5.8 D | DFT (B3LYP/6-311++G(d,p)) |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation provide a bridge between the quantum mechanical description of a molecule and its macroscopic behavior. scifiniti.com These techniques are particularly useful for predicting reaction outcomes and for designing new molecules with desired properties.
Prediction of Reaction Outcomes and Selectivity
By simulating reaction conditions, molecular modeling can predict the products of a chemical reaction and their relative abundances. mi-6.co.jp For reactions involving this compound, this can include predicting the stereoselectivity of addition reactions to the double bond. Template-based and template-free machine learning models are emerging as powerful tools for predicting reaction outcomes with high accuracy. mi-6.co.jprsc.org
The diastereoselectivity of reactions such as the nitro-Mannich reaction can be tuned by the choice of solvent, and molecular modeling can help rationalize these observations by examining the transition state structures in different solvent environments. ucl.ac.uk These predictive capabilities are crucial for optimizing reaction conditions to favor the formation of a desired product.
Virtual Screening for Stability and Reactivity Optimization
Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those with specific properties. enamine.neteuropa.eu In the context of this compound, virtual screening could be employed to explore how modifications to its structure affect its stability and reactivity. researchgate.net For example, by introducing different substituents on the piperidine ring or the nitrovinyl group, one can computationally assess the impact on the molecule's electronic properties and predict how these changes would influence its behavior in a given reaction.
This approach allows for the rapid evaluation of a vast chemical space, guiding synthetic efforts toward molecules with optimized characteristics. synplechem.com The process often involves docking studies if the molecule is intended to interact with a biological target, or the calculation of reactivity descriptors for chemical applications. nih.gov
Structure-Reactivity and Structure-Property Relationship Studies
Computational chemistry provides powerful tools for understanding the relationship between the molecular structure of a compound and its inherent reactivity and properties. saarj.comnih.gov For this compound, theoretical investigations focus on how its three-dimensional geometry, electron distribution, and orbital energies correlate with its chemical behavior and potential applications. These studies, often employing methods like Density Functional Theory (DFT) and semi-empirical calculations, are crucial for predicting reaction outcomes and designing new molecules with desired characteristics. saarj.comnanobioletters.com
Quantum Chemical Parameters and Reactivity
Quantum chemical calculations are used to determine a variety of molecular descriptors that help in understanding the reactivity of this compound. The electronic and spatial structure, the distribution of electrons, optimal geometry, inter-atomic bond lengths, and atomic charge values are key parameters determined through these methods. saarj.com The piperidine ring typically adopts a stable chair conformation. nanobioletters.com
A central aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanobioletters.com The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nanobioletters.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. For a related piperidine derivative, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), the HOMO-LUMO energy gap was calculated to be 4.2140 eV using the B3LYP/6-311++G(d,p) basis set, indicating significant stability. nanobioletters.com
The distribution of electrostatic potential and atomic charges across the molecule can identify reactive sites. saarj.com In molecules containing a nitro group (NO2), this electron-withdrawing group significantly influences the electronic properties. nanobioletters.com For instance, in related nitro-containing compounds, the oxygen atoms of the nitro group exhibit high electronegativity and electron density, marking them as potential centers for electrophilic attack. saarj.com The delocalization of the nitrogen lone pair from the piperidine ring over the conjugated nitrovinyl system leads to the C-N bond acquiring partial double-bond character, which can create a higher barrier to rotation. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for a Structurally Related Piperidine Derivative| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.009 eV | Indicates electron-donating ability nanobioletters.com |
| LUMO Energy | -2.795 eV | Indicates electron-accepting ability nanobioletters.com |
| HOMO-LUMO Gap (ΔE) | 4.214 eV | Relates to chemical stability and reactivity nanobioletters.com |
| Dipole Moment | 4.155 Debye | Measures molecular polarity |
Quantitative Structure-Property Relationships (QSPR/QSAR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.gov These models are built using mathematical equations that relate calculated molecular descriptors to observed activity. slideshare.net
For piperidine-based compounds, QSAR models often incorporate descriptors related to steric, electronic, and hydrophobic properties. The goal is to develop models that can accurately predict the activity of new, unsynthesized compounds. nih.gov
Key descriptors used in such studies include:
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume or surface area. slideshare.net
Electronic Descriptors: These quantify electronic aspects, including dipole moment, atomic charges, and HOMO/LUMO energies, which affect how a molecule interacts with a biological target. slideshare.net
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing attributes like size, shape, and degree of branching. nih.gov
The development of a QSAR model involves selecting relevant descriptors and using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive equation. nih.govresearchgate.net The predictive power of these models is evaluated through rigorous validation techniques. nih.gov For example, a 2D QSAR model developed for a set of neuraminidase inhibitors showed that parameters like hydrogen count and hydrophilicity were crucial for predicting inhibitory activity. turkjps.org Such findings highlight that specific structural features are directly linked to a compound's function, providing a rational basis for lead optimization in drug design. turkjps.orgresearcher.life
Table 2: Common Descriptor Classes in QSAR/QSPR Studies for Piperidine-like Scaffolds| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Lipophilic | LogP (Partition coefficient) | Describes hydrophobicity, affecting membrane permeability. slideshare.net |
| Electronic | Hammett constants, Dipole moment, Atomic charges | Quantifies electron-donating/withdrawing effects and polarity. slideshare.net |
| Steric | Taft's steric factor (Es), Molar refractivity | Relates to molecular size, shape, and polarizability. slideshare.net |
| Topological | Molecular connectivity indices, Wiener index | Describes molecular branching and complexity. nih.govslideshare.net |
Applications in Advanced Organic Synthesis and Materials Science
1-{2-Nitrovinyl}piperidine as a Versatile Synthetic Building Block
The reactivity of the nitrovinyl group, combined with the stable piperidine (B6355638) scaffold, makes this compound a valuable precursor in the synthesis of various organic molecules.
Construction of Complex Heterocyclic Systems
Nitroalkenes are well-established building blocks in the synthesis of a variety of heterocyclic compounds. researchgate.net The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor, readily reacting with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed to construct complex heterocyclic systems, which are core structures in many biologically active compounds and pharmaceuticals. mdpi.comijnrd.org For instance, nitroalkenes are utilized in the synthesis of six-membered saturated heterocycles like piperidines, tetrahydropyrans, and piperidinones. researchgate.net The piperidine moiety itself is a fundamental component of numerous alkaloids and pharmaceuticals. mdpi.comencyclopedia.pub
One notable application is in the synthesis of polysubstituted piperidines. These structures are of significant interest due to their prevalence in natural products and their wide range of biological activities. bas.bg The synthesis of highly substituted piperidines has been achieved through various methods, including intramolecular Michael reactions and multicomponent reactions where nitroalkenes like this compound can serve as a key starting material. researchgate.netbas.bg
Precursor in the Synthesis of Scaffolds for Chemical Research
The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. mdpi.com this compound serves as a precursor for creating diverse molecular scaffolds for chemical research, particularly in drug discovery. nih.govnih.gov The piperidine ring is a privileged scaffold, meaning it is frequently found in known drugs and biologically active compounds. encyclopedia.pubnih.gov
By modifying the nitrovinyl group through various reactions, a library of compounds with a common piperidine core can be generated. For example, the reduction of the nitro group to an amine, followed by further functionalization, can lead to a wide array of derivatives. These derivatives can then be screened for biological activity, aiding in the identification of new drug candidates. The versatility of the piperidine scaffold allows for the exploration of a vast chemical space, increasing the probability of discovering compounds with desired therapeutic properties. mdpi.comnih.gov
Role in Cascade, Domino, and Multicomponent Reactions
Cascade, domino, and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, without the need to isolate intermediates. iupac.orgnumberanalytics.comnumberanalytics.com These reactions are prized for their atom economy, reduced waste generation, and ability to rapidly build molecular complexity from simple starting materials. iupac.orgnumberanalytics.com
This compound and similar nitroalkenes are excellent substrates for such reactions. researchgate.net Their electrophilic character allows them to participate in a variety of reaction cascades. For example, a Michael addition to the nitrovinyl group can be followed by an intramolecular cyclization or another bond-forming event, leading to the rapid assembly of complex cyclic structures. beilstein-journals.org
A notable example is the use of substituted nitrostyrenes in four-component reactions to produce polysubstituted 2-piperidinones. acs.org These reactions often proceed with high stereoselectivity, allowing for the controlled synthesis of specific isomers. beilstein-journals.orgacs.org Multicomponent reactions involving nitroalkenes have been developed for the synthesis of highly functionalized piperidines, demonstrating the power of this approach for generating molecular diversity. researchgate.netbas.bgresearchgate.net The development of such one-pot multicomponent reactions is a significant area of research as it aligns with the principles of green chemistry by improving efficiency and reducing environmental impact. bas.bgmdpi.com
Table 1: Examples of Multicomponent Reactions Involving Nitroalkenes
| Reaction Type | Reactants | Product | Catalyst | Reference |
|---|---|---|---|---|
| Four-component reaction | Substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate (B1210297), dialkyl malonates | Polysubstituted 2-piperidinones | Not specified | acs.org |
| Three-component reaction | Nitroalkene, amine, enone | Substituted piperidines | Chiral amine | researchgate.net |
| Four-component reaction | Salicylaldehyde, aliphatic amines, diethylmalonate | Coumarin-3-carboxamides | Piperidine-iodine | mdpi.com |
Development of Novel Reagents and Catalysts Utilizing the Piperidine or Nitrovinyl Moiety
The structural features of this compound can be leveraged in the design of new reagents and catalysts. The piperidine moiety, a secondary amine, can act as a base or a nucleophile and is a common component of organocatalysts. beilstein-journals.org
For example, piperidine itself is used as a catalyst in Knoevenagel condensations and as a base in various other organic transformations. beilstein-journals.orgclockss.org It can also be part of a dual catalytic system, as seen in the synthesis of coumarin-3-carboxamides where it is used in conjunction with iodine. mdpi.com The development of catalysts incorporating the piperidine structure is an active area of research, with applications in asymmetric synthesis and other stereoselective transformations. nih.gov
The nitrovinyl group also offers opportunities for developing novel reagents. Its reactivity can be tuned by modifying the substituents on the piperidine ring or the vinyl group itself. For instance, the synthesis of various substituted nitroalkenes has been achieved using a cooperative catalytic system of iron(III) chloride and piperidine. researchgate.net This highlights how the interplay between the piperidine and nitrovinyl functionalities can be exploited to create efficient catalytic systems.
Furthermore, the synthesis of novel ligands for metal-catalyzed reactions could potentially incorporate the this compound framework. The nitrogen atom of the piperidine ring and the oxygen atoms of the nitro group could act as coordination sites for metal ions, leading to the formation of catalysts with unique reactivity and selectivity.
Q & A
Basic: What synthetic strategies are recommended for 1-{2-Nitrovinyl}piperidine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of nitrovinyl-substituted piperidines typically involves condensation reactions between piperidine derivatives and nitroolefins. Key steps include:
- Nucleophilic Addition: Piperidine’s secondary amine reacts with nitrovinyl groups under acidic or basic conditions. For example, refluxing with acetic anhydride or using Knoevenagel condensation (commonly employed for nitrovinyl systems).
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
- Yield Optimization: Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard.
Data Consideration: Include a table comparing solvents, catalysts, and yields (e.g., from analogous reactions in ).
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- FTIR: Identify functional groups (C=C nitrovinyl stretch ~1520–1560 cm⁻¹; piperidine ring vibrations ~2800–3000 cm⁻¹) .
- NMR: ¹H/¹³C NMR to confirm regiochemistry. Nitrovinyl protons appear as doublets (J ≈ 12–15 Hz) due to conjugation with the nitro group.
- GC-MS: Use non-polar columns (e.g., OV-101) for retention index (RI) comparison with known piperidine analogs .
- Elemental Analysis: Validate purity (>95%) and molecular formula alignment.
Advanced: How can density functional theory (DFT) predict the reactivity and spectroscopic properties of this compound?
Methodological Answer:
- Geometry Optimization: Use B3LYP/6-311++G(d,p) basis sets to model the compound’s electronic structure. Compare calculated bond lengths/angles with crystallographic data from related compounds .
- Vibrational Analysis: Simulate FTIR/Raman spectra; assign peaks using potential energy distribution (PED) analysis.
- Reactivity Prediction: Calculate Fukui indices to identify nucleophilic/electrophilic sites for further functionalization .
Example Workflow:
Optimize molecular geometry.
Compute vibrational frequencies and compare with experimental data.
Perform NBO analysis to evaluate hyperconjugative interactions.
Advanced: How should researchers resolve contradictions in pharmacological data for nitrovinyl-piperidine derivatives?
Methodological Answer:
- Dose-Response Studies: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Target Validation: Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., GPCRs, ion channels) .
- Data Harmonization: Apply statistical frameworks (e.g., meta-analysis) to reconcile discrepancies. Document batch-to-batch variability in compound purity .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in nitrovinyl-piperidine analogs?
Methodological Answer:
- Analog Synthesis: Systematically modify substituents (e.g., nitro group position, piperidine ring substituents) and assess bioactivity .
- 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate steric/electronic features with activity. Validate models via leave-one-out cross-validation.
- In Silico Docking: Map interactions with biological targets (e.g., docking to NMDA receptors using AutoDock Vina) .
SAR Table Example:
| Derivative | Nitro Position | LogP | IC₅₀ (μM) | Target Affinity |
|---|---|---|---|---|
| 1-{2-Nitrovinyl} | C2 | 1.8 | 0.45 | NMDA Receptor |
| 1-{3-Nitrovinyl} | C3 | 2.1 | 1.20 | σ-1 Receptor |
Basic: What safety protocols are essential when handling nitrovinyl-piperidine derivatives?
Methodological Answer:
- Toxicity Screening: Pre-screen for mutagenicity (Ames test) and cytotoxicity (MTT assay) .
- Lab Practices: Use fume hoods, nitrile gloves, and explosion-proof equipment (nitro groups are shock-sensitive).
- Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .
Advanced: How can researchers design experiments to investigate the metabolic stability of this compound?
Methodological Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- Metabolite ID: Use high-resolution MS (HRMS) to detect Phase I/II metabolites. Compare fragmentation patterns with databases .
- CYP Inhibition: Screen against CYP450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
